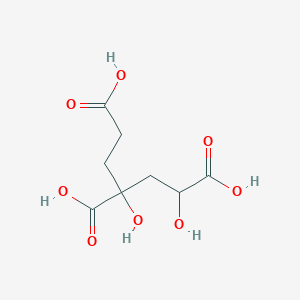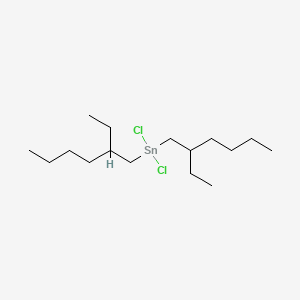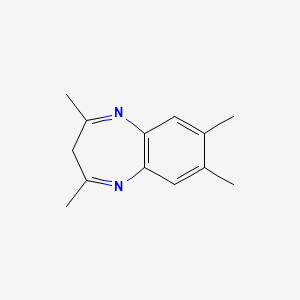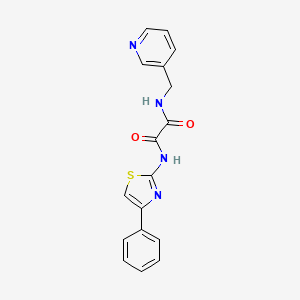
1,3-Dihydroxypentane-1,3,5-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroxypentane-1,3,5-tricarboxylic acid, also known as phorbic acid, is a tricarboxylic acid derivative. This compound is characterized by the presence of three carboxyl groups and two hydroxyl groups attached to a pentane backbone. It is a member of the carboxylic acids and derivatives class, specifically the tricarboxylic acids and derivatives subclass .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypentane-1,3,5-tricarboxylic acid can be synthesized through various synthetic routes. One common method involves the hydroxylation of pentane-1,3,5-tricarboxylic acid using suitable oxidizing agents. The reaction conditions typically include controlled temperature and pH to ensure selective hydroxylation at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydroxypentane-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or halides.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydroxypentane-1,3,5-tricarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, catalysts, and materials with unique properties
Wirkmechanismus
The mechanism of action of 1,3-dihydroxypentane-1,3,5-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and coordinate with metal ions. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimesic Acid (Benzene-1,3,5-tricarboxylic acid): Similar tricarboxylic acid with a benzene ring instead of a pentane backbone.
Citric Acid: Another tricarboxylic acid commonly found in the citric acid cycle.
Uniqueness
1,3-Dihydroxypentane-1,3,5-tricarboxylic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups on a pentane backbone.
Eigenschaften
CAS-Nummer |
3563-60-8 |
|---|---|
Molekularformel |
C8H12O8 |
Molekulargewicht |
236.18 g/mol |
IUPAC-Name |
1,3-dihydroxypentane-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C8H12O8/c9-4(6(12)13)3-8(16,7(14)15)2-1-5(10)11/h4,9,16H,1-3H2,(H,10,11)(H,12,13)(H,14,15) |
InChI-Schlüssel |
CQBQTNMBPLCAHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CC(C(=O)O)O)(C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)

![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)


![1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea](/img/structure/B14153258.png)

![N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester](/img/structure/B14153268.png)

![N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B14153275.png)

![4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B14153304.png)
![N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester](/img/structure/B14153305.png)
